molecular formula C17H18N2O B2771763 1-[3-(2-Methylphenoxy)propyl]benzimidazole CAS No. 615279-16-8

1-[3-(2-Methylphenoxy)propyl]benzimidazole

Cat. No.: B2771763
CAS No.: 615279-16-8
M. Wt: 266.344
InChI Key: LGOLBDQVIVVQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(2-Methylphenoxy)propyl]benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are known for their wide range of pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C25H24N2O . Its average mass is 368.471 Da and its monoisotopic mass is 368.188873 Da .

Scientific Research Applications

DNA Interaction and Cellular Staining

Benzimidazole derivatives, particularly those similar to Hoechst 33258, have been extensively utilized for DNA staining due to their strong binding affinity to the minor groove of double-stranded B-DNA, especially at AT-rich sequences. These compounds have found applications in plant cell biology for chromosomal and nuclear staining and flow cytometry, providing critical insights into cell structure and function (Issar & Kakkar, 2013).

Agriculture and Veterinary Medicine

In agriculture and veterinary medicine, benzimidazole fungicides and anthelmintic drugs play a pivotal role. They act as specific inhibitors of microtubule assembly by binding to tubulin. This mechanism is crucial for understanding the action of benzimidazoles in treating fungal infections and in cancer chemotherapy, where they are investigated for their potential use (Davidse, 1986).

Medicinal Chemistry and Drug Design

Benzimidazole derivatives are recognized for their broad pharmacological functions, including antimicrobial, antiviral, and anticancer activities. Their versatility in drug design is attributed to the ease of modifying their structure to enhance therapeutic efficacy and reduce toxicity. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, underscoring the importance of benzimidazole scaffolds in developing new therapeutic agents (Vasuki et al., 2021).

Anticancer Research

Recent studies have highlighted the anticancer potential of benzimidazole hybrids, demonstrating their effectiveness through various mechanisms such as intercalation, tubulin inhibition, and topoisomerase inhibition. These findings suggest that benzimidazole derivatives can serve as a foundation for designing anticancer agents with improved potency and selectivity (Akhtar et al., 2019).

Environmental Studies

Research into benzimidazole derivatives also extends to environmental studies, particularly concerning their occurrence, fate, and behavior in aquatic environments. For example, parabens, which share structural similarities with benzimidazoles, have been studied for their environmental impact and potential as endocrine disruptors (Haman et al., 2015).

Properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-14-7-2-5-10-17(14)20-12-6-11-19-13-18-15-8-3-4-9-16(15)19/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOLBDQVIVVQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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